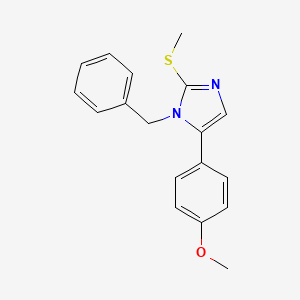

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

Descripción

1-Benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Propiedades

IUPAC Name |

1-benzyl-5-(4-methoxyphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-21-16-10-8-15(9-11-16)17-12-19-18(22-2)20(17)13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNVRTGRAJGTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.

Substitution with the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.

Addition of the methylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a methylthio group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-Benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a more saturated structure.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of certain functional groups and the formation of simpler molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has garnered attention for its potential pharmacological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial and fungal strains. Studies indicate that modifications in the imidazole structure can enhance its antimicrobial properties. For example, derivatives of imidazole have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Properties : Research indicates that this compound may serve as a lead for developing new anticancer agents. In vitro studies have demonstrated that imidazole derivatives exhibit cytotoxic effects on cancer cell lines, with some compounds showing IC₅₀ values lower than those of standard chemotherapy drugs .

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or receptors, disrupting metabolic pathways crucial for cancer cell survival. For instance, the interaction with dihydrofolate reductase has been noted as a key target in anticancer strategies .

Biological Studies

The compound's interactions with biological macromolecules have been extensively studied:

- Protein Binding : Imidazole derivatives can easily bind to proteins due to their structural similarity with histidine, enhancing their pharmacodynamic characteristics. This binding capability is crucial for their role as biochemical tools in research .

- Biochemical Assays : Various assays have been employed to evaluate the biological activities of these compounds, including antimicrobial susceptibility tests and cytotoxicity assays against human cell lines. These evaluations help in understanding the potential therapeutic applications of the compound .

Materials Science

In materials science, 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole serves as a building block for synthesizing advanced materials:

- Nanomaterials : The compound can be utilized in creating nanomaterials with specific properties suitable for various applications in electronics and photonics.

- Polymer Chemistry : Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.

Agriculture

The agricultural applications of this compound are being explored:

- Pesticide Development : Given its biological activity against pests and pathogens, 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole may be developed into novel pesticides or herbicides. Preliminary studies suggest that it could effectively target specific agricultural pests without adversely affecting non-target organisms.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, the compound may bind to the active site of an enzyme, blocking its activity and disrupting a metabolic pathway.

Comparación Con Compuestos Similares

1-Benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can be compared with other similar compounds, such as:

1-Benzyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but contains a pyrazole ring instead of an imidazole ring, which may result in different biological activities and chemical reactivity.

1-Benzyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carbohydrazide: This compound also contains a pyrazole ring and a carbohydrazide group, which may confer unique properties and applications compared to the imidazole derivative.

The uniqueness of 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 310.4 g/mol

- CAS Number : 1207042-55-4

The compound features a benzyl group, a methoxyphenyl group, and a methylthio group, which contribute to its unique biological properties.

Synthesis

The synthesis of 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves several steps:

- Formation of the Imidazole Ring : Achieved through the condensation of aldehydes or ketones with amines in the presence of an acid catalyst.

- Alkylation : The imidazole ring is alkylated with benzyl halides under basic conditions.

- Electrophilic Aromatic Substitution : Introduction of the methoxyphenyl group.

- Nucleophilic Substitution : Addition of the methylthio group through substitution reactions.

These steps can be optimized for yield and purity, particularly for industrial applications .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can inhibit various bacterial strains. For instance, in a study evaluating antimicrobial effectiveness against E. coli and S. aureus, the compound demonstrated notable zones of inhibition, suggesting potential as an antimicrobial agent .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole | 20 (E. coli) |

| Streptomycin | 28 (E. coli) |

| Control (Norfloxacin) | 32 (E. coli) |

Anticancer Properties

Imidazole derivatives are also investigated for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting metabolic pathways .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory research, particularly through its interaction with cyclooxygenase (COX) enzymes. In vitro studies report that it can inhibit COX-2 activity, which is crucial in inflammatory processes:

| Compound | IC (μM) |

|---|---|

| 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole | 42.0 |

| Celecoxib (Standard) | 0.04 |

This inhibition suggests potential use in treating inflammatory diseases .

The biological activity of 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may bind to active sites on enzymes like COX-2, blocking their activity and altering metabolic pathways.

- Receptor Interaction : It may also interact with receptors involved in signaling pathways related to inflammation and cancer progression.

These interactions lead to a cascade of biochemical events that manifest as observed biological effects .

Applications in Research and Industry

Given its diverse biological activities, 1-benzyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole holds potential applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer drugs.

- Biological Studies : Investigating interactions with proteins and nucleic acids to elucidate mechanisms of action.

- Agriculture : Potential use as a pesticide or herbicide due to its biological activity against pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.